Kinase Inhibition Profiling: Src Kinase Cellular Activity Gap Between Target Compound and Unsubstituted N-Benzyl Analog 8a
In the most structurally relevant published series, the unsubstituted N-benzyl derivative 8a inhibited c-Src kinase with GI₅₀ values of 1.34 µM (NIH3T3/c-Src527F) and 2.30 µM (SYF/c-Src527F) [1]. A 4-fluorobenzyl analog 8b achieved 64–71% antiproliferative inhibition in BT-20 and CCRF-CEM cells at 50 µM [1]. No Src inhibition data are available for the 4-benzyloxybenzyl-substituted target compound. Whether the benzyloxy oxygen acts as a hydrogen-bond acceptor altering kinase hinge-binding affinity or introduces steric constraints that reshape selectivity remains experimentally undetermined.
| Evidence Dimension | c-Src kinase cellular inhibition (GI₅₀) and antiproliferative activity |
|---|---|
| Target Compound Data | No publicly available data |
| Comparator Or Baseline | Compound 8a: GI₅₀ = 1.34 µM (NIH3T3/c-Src527F), 2.30 µM (SYF/c-Src527F); Compound 8b: 64–71% inhibition in BT-20 and CCRF-CEM at 50 µM |
| Quantified Difference | Data gap — differentiation cannot be quantified |
| Conditions | c-Src527F-transfected NIH3T3 and SYF cell lines; HT-29, BT-20, CCRF-CEM cancer cell lines |
Why This Matters
Without comparative kinase inhibition data, the target compound cannot be ranked against known Src-active analogs for potency or selectivity, which is critical for kinase-focused drug discovery procurement.
- [1] Fallah-Tafti, A. et al. Thiazolyl N-benzyl-substituted acetamide derivatives: synthesis, Src kinase inhibitory and anticancer activities. Eur. J. Med. Chem. 2011, 46, 4853–4858. View Source
